
SR 16832
科学研究应用
SR 16832 具有多种科学研究应用:
化学: 用作研究 PPARγ 抑制及其对配体结合和转录活性的影响的化学工具。
生物学: 用于细胞测定,研究 PPARγ 在各种生物过程中的作用。
医学: 在 PPARγ 发挥关键作用的疾病(如糖尿病和代谢疾病)中具有潜在的治疗应用。
工业: 用于开发靶向 PPARγ 的新药
准备方法
合成路线和反应条件
SR 16832的合成涉及多个步骤,首先是制备核心结构6-甲氧基-4-喹啉。接着引入硝基苯甲酰胺部分。反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和氯仿、甲醇和硝酸等试剂。最终产物通过高效液相色谱 (HPLC) 纯化,纯度达到≥98% .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。该化合物通常以粉末形式生产,并在-20°C下储存以保持稳定性 .
化学反应分析
反应类型
SR 16832 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 还原反应可以修饰硝基,可能将其转化为胺基。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等试剂。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
主要产物
由这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生喹啉衍生物,而还原可能会产生胺衍生物 .
作用机制
SR 16832 通过抑制正构位点和变构位点的 PPARγ 来发挥作用。这种双位点抑制阻止了内源性配体的结合,并降低了 PPARγ 的转录活性。该化合物有效地阻断了内源性配体(如二十二碳六烯酸 (DHA))对 PPARγ 的激活,从而调节基因表达和细胞功能 .
相似化合物的比较
类似化合物
GW 9662: PPARγ 的正构共价拮抗剂。
T 0070907: 另一个 PPARγ 的正构共价拮抗剂。
SR 16832 的独特性
This compound 的独特之处在于其双位点抑制机制,这使其能够比 GW 9662 和 T 0070907 等正构共价拮抗剂更有效地抑制 PPARγ。这种双位点作用提供了更全面的 PPARγ 抑制,使 this compound 成为研究和潜在治疗应用中的宝贵工具 .
属性
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


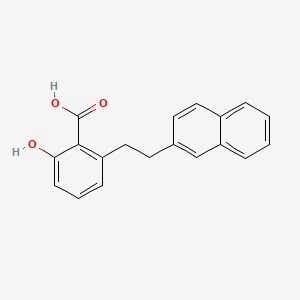
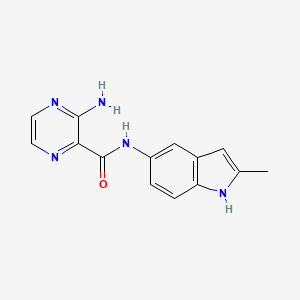
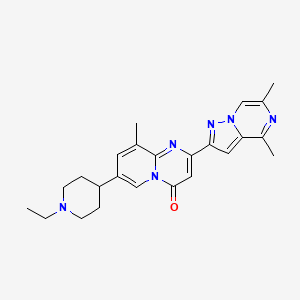
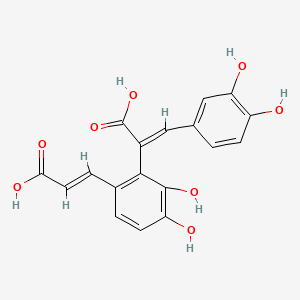

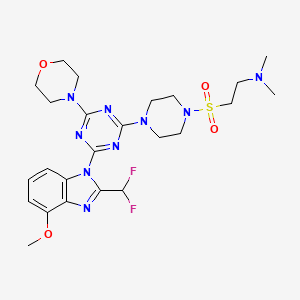
![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)
